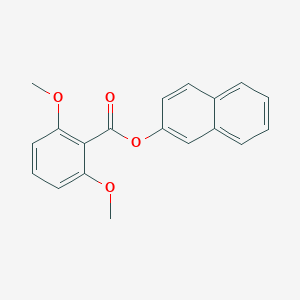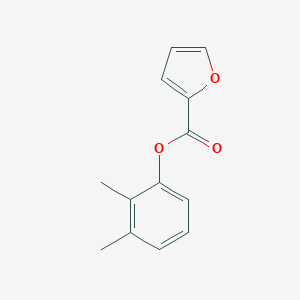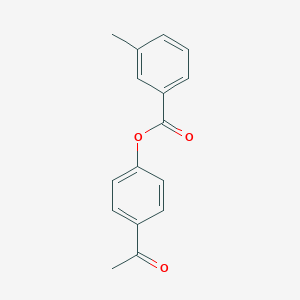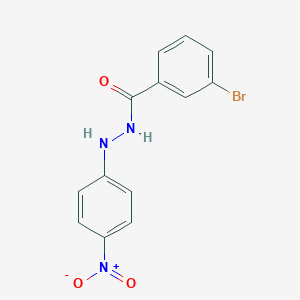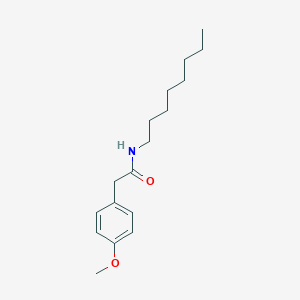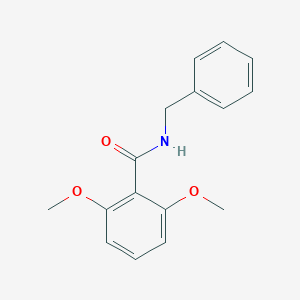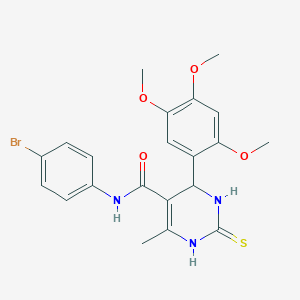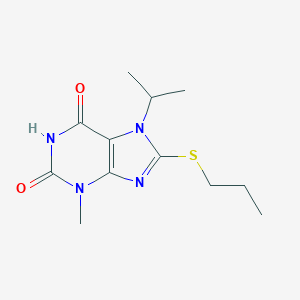
3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione” is a chemical compound with the molecular formula C12H18N4O2S and a molecular weight of 282.36g/mol1. It is intended for research use only1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione”. However, Sigma-Aldrich provides a similar product for early discovery researchers as part of a collection of rare and unique chemicals2.Molecular Structure Analysis
The molecular structure of “3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione” is based on its molecular formula, C12H18N4O2S1. However, detailed structural information such as bond lengths and angles are not available in the current resources.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione”. More research is needed to understand its reactivity and potential applications.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione” are not fully detailed in the available resources. However, it’s known that its molecular weight is 282.36g/mol1.Safety And Hazards
There is no specific safety and hazard information available for “3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione”. It’s crucial to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for “3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione” are not clear from the available resources. Further research and studies are needed to explore its potential applications and understand its properties better.
Please note that this analysis is based on the currently available information and may not be comprehensive. For a more detailed analysis, it would be beneficial to consult scientific literature or experts in the field.
properties
IUPAC Name |
3-methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-5-6-19-12-13-9-8(16(12)7(2)3)10(17)14-11(18)15(9)4/h7H,5-6H2,1-4H3,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCPZPQXUVDCPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402651.png)
![2-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B402652.png)
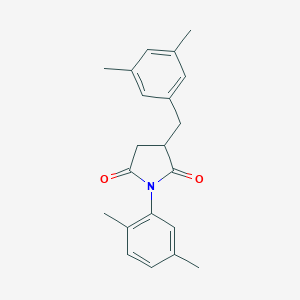
![2-oxo-N-(2-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402655.png)
![N-[1,1'-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402657.png)
![N-[4-(4-morpholinyl)phenyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402658.png)
![N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B402660.png)
